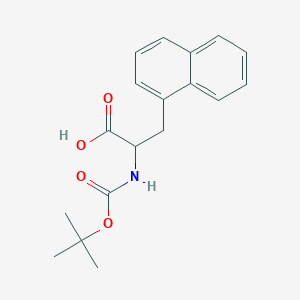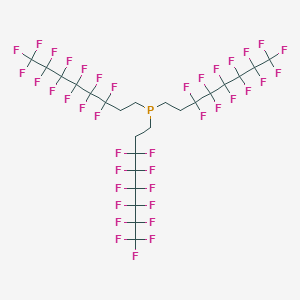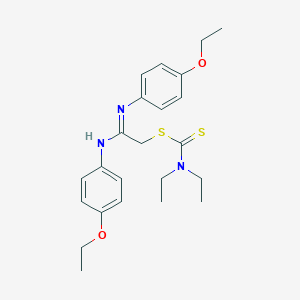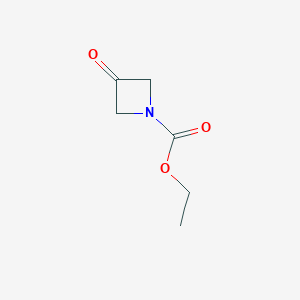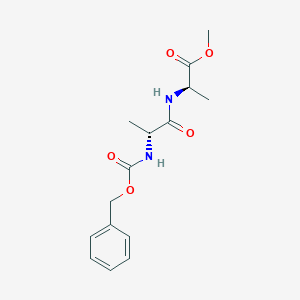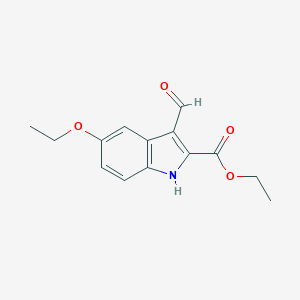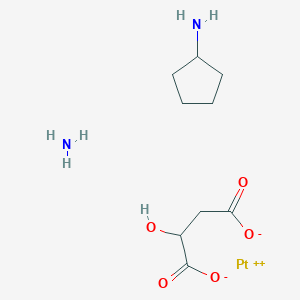![molecular formula C19H30ClNO B008941 N-[(4-chlorophenyl)methyl]dodecanamide CAS No. 102366-71-2](/img/structure/B8941.png)
N-[(4-chlorophenyl)methyl]dodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DODECANAMIDE, N-(p-CHLOROBENZYL)- is a chemical compound with the molecular formula C19H30ClNO and a molecular weight of 323.9 g/mol. This compound is characterized by the presence of a dodecanamide backbone with a p-chlorobenzyl group attached to the nitrogen atom. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DODECANAMIDE, N-(p-CHLOROBENZYL)- typically involves the reaction of dodecanamide with p-chlorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of DODECANAMIDE, N-(p-CHLOROBENZYL)- can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
DODECANAMIDE, N-(p-CHLOROBENZYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-chlorobenzyl group can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted amides, thiols, or ethers.
Wissenschaftliche Forschungsanwendungen
DODECANAMIDE, N-(p-CHLOROBENZYL)- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Wirkmechanismus
The mechanism of action of DODECANAMIDE, N-(p-CHLOROBENZYL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
DODECANAMIDE, N-(p-CHLOROBENZYL)- can be compared with other similar compounds, such as:
DODECANAMIDE: Lacks the p-chlorobenzyl group, resulting in different chemical and biological properties.
N-(p-CHLOROBENZYL)AMINE: Contains the p-chlorobenzyl group but lacks the dodecanamide backbone, leading to different reactivity and applications.
CHLOROACETAMIDE DERIVATIVES: These compounds have similar structural features but differ in their specific substituents and functional groups, resulting in varied biological activities and industrial uses.
DODECANAMIDE, N-(p-CHLOROBENZYL)- stands out due to its unique combination of the dodecanamide backbone and the p-chlorobenzyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
102366-71-2 |
|---|---|
Molekularformel |
C19H30ClNO |
Molekulargewicht |
323.9 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]dodecanamide |
InChI |
InChI=1S/C19H30ClNO/c1-2-3-4-5-6-7-8-9-10-11-19(22)21-16-17-12-14-18(20)15-13-17/h12-15H,2-11,16H2,1H3,(H,21,22) |
InChI-Schlüssel |
SJRZOAKHWBAIBI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl |
| 102366-71-2 | |
Synonyme |
N-[(4-chlorophenyl)methyl]dodecanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


